molecular formula C11H8N2O B1330581 2-(furan-3-yl)-1H-1,3-benzodiazole CAS No. 3878-22-6

2-(furan-3-yl)-1H-1,3-benzodiazole

Cat. No.: B1330581
CAS No.: 3878-22-6
M. Wt: 184.19 g/mol
InChI Key: KWLRSTOWOUHFQP-UHFFFAOYSA-N
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Description

2-(furan-3-yl)-1H-1,3-benzodiazole is a heterocyclic compound that combines the structural features of both furan and benzodiazole rings

Scientific Research Applications

2-(furan-3-yl)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Safety and Hazards

Furan compounds can be toxic and may be carcinogenic in humans . Safety measures should be taken when handling these compounds, including avoiding breathing mist, gas, or vapors, and using personal protective equipment .

Future Directions

The production of chemicals from biomass offers both economic and ecological benefits . Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are of particular interest . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(furan-3-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-furancarboxaldehyde with o-phenylenediamine in the presence of a catalyst such as polyphosphoric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzodiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-(furan-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Halogenated benzodiazole derivatives.

Comparison with Similar Compounds

    2-(furan-2-yl)-1H-1,3-benzodiazole: Similar structure but with the furan ring attached at the 2-position.

    2-(thiophen-3-yl)-1H-1,3-benzodiazole: Contains a thiophene ring instead of a furan ring.

    2-(pyridin-3-yl)-1H-1,3-benzodiazole: Contains a pyridine ring instead of a furan ring.

Uniqueness: 2-(furan-3-yl)-1H-1,3-benzodiazole is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. The presence of both furan and benzodiazole rings provides a versatile scaffold for the development of novel compounds with diverse applications.

Properties

IUPAC Name

2-(furan-3-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-4-10-9(3-1)12-11(13-10)8-5-6-14-7-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLRSTOWOUHFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40314431
Record name 2-(furan-3-yl)-1H-1,3-benzodiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3878-22-6
Record name NSC283172
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(furan-3-yl)-1H-1,3-benzodiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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